1-(difluoromethyl)-4-methylbenzene

Description

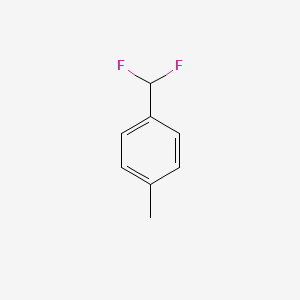

Structure

2D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJIPCFHYBWRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing Processes

Laboratory-Scale Synthetic Routes

A common approach for the synthesis of 1-(difluoromethyl)-4-methylbenzene involves the direct difluoromethylation of toluene (B28343) or its derivatives. This can be achieved through electrophilic difluoromethylation, where a source of the "CF₂H⁺" cation or its equivalent is reacted with the electron-rich toluene ring. Various difluoromethylating agents and catalytic systems, often involving transition metals like copper or palladium, can be employed for this transformation. cas.org Radical-based methods, which utilize a difluoromethyl radical (•CF₂H), also provide an efficient route to this compound. cas.org

An alternative and widely used laboratory method is the deoxyfluorination of the corresponding aldehyde, p-tolualdehyde. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can effectively convert the aldehyde functional group into a difluoromethyl group. cas.org While effective, this method requires the pre-functionalization of the starting material to the aldehyde oxidation state.

Industrial-Scale Production Considerations

For large-scale production, factors such as cost, availability of starting materials, reaction efficiency, and safety are paramount. The deoxyfluorination of p-tolualdehyde is a viable route, although the cost and handling of fluorinating agents like DAST can be a concern. Direct difluoromethylation methods are attractive for their atom economy but may require optimization of catalyst systems and reaction conditions to achieve high yields and selectivity on an industrial scale. The choice of the manufacturing process will depend on a balance of these economic and technical factors.

Purification and Characterization Techniques

After synthesis, this compound is typically purified using standard laboratory techniques. Distillation is a common method for purifying liquid products, taking advantage of the compound's boiling point. Column chromatography on silica (B1680970) gel can also be employed to separate the desired product from byproducts and unreacted starting materials.

The purity and identity of the final product are confirmed using the spectroscopic methods detailed in section 2.3 (NMR, IR, MS), along with techniques like gas chromatography (GC) to assess purity.

Advanced Concepts and Methodological Developments in Difluoromethylarene Synthesis

Control of Chemoselectivity and Regioselectivity in Aromatic Difluoromethylation

Achieving control over chemoselectivity and regioselectivity is a significant challenge in the difluoromethylation of aromatic compounds like toluene (B28343). The electronic properties of the aromatic ring and the nature of the difluoromethylating agent heavily influence the reaction's outcome.

Chemoselectivity: In molecules with multiple reactive sites, directing the difluoromethylation to the desired position is crucial. For instance, in the difluoromethylation of nucleosides, which contain multiple hydroxyl and amino groups, specific O-difluoromethylation can be achieved over N-difluoromethylation by using difluorocarbene generated in situ from TMS-CF2Br and KOAc. nih.govnih.gov This principle of selective functionalization is directly applicable to complex aromatic substrates.

Regioselectivity: The position of substitution on the aromatic ring (ortho, meta, or para) is governed by the directing effects of existing substituents and the reaction mechanism. For pyridine (B92270) derivatives, a switch in regioselectivity from the typical C2/C4-position to the meta- or para-position can be achieved by modifying the substrate. nih.gov For example, converting an oxazino pyridine to its pyridinium (B92312) salt before reacting with a radical difluoromethylating agent can switch the selectivity to the para position. nih.gov This strategy allows for the synthesis of specific isomers, such as the para-difluoromethylated product of loratadine (B1675096) in 57% yield. nih.gov In the case of toluene, the methyl group is an ortho-, para-director for electrophilic substitution. However, for radical difluoromethylation, the selectivity can be more complex. For instance, radical difluoromethylation of dienamine entities on oxazino pyridines shows high δ-regioselectivity due to the formation of a more stabilized radical intermediate. nih.gov

Progress Towards Stereoselective Difluoromethylationnih.govacs.orgacs.org

The synthesis of chiral molecules containing a difluoromethyl group is of high interest, particularly for pharmaceuticals. nih.gov Recent progress has focused on developing stereoselective methods for the introduction of the CF2H moiety.

One notable advancement is the development of reagent-controlled stereoselective difluoromethylation. For example, (S)-difluoromethyl phenyl sulfoximine (B86345) has been used for the highly stereoselective difluoromethylation of ketimines, yielding a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and a broad substrate scope. nih.govmdpi.com This method proceeds through a non-chelating transition state and offers a powerful tool for creating chiral centers adjacent to a difluoromethyl group. mdpi.com While direct stereoselective difluoromethylation of an aromatic ring like toluene to create a chiral center at the difluoromethylated carbon is not typical, the principles developed in these asymmetric reactions are crucial for the synthesis of more complex chiral molecules where 1-(difluoromethyl)-4-methylbenzene might be a structural component.

Design and Synthesis of Novel Difluoromethylating Reagentsacs.orgsioc-journal.cnrsc.orgnih.govchinesechemsoc.orglookchem.com

The development of new difluoromethylating reagents is central to advancing the field. These reagents are designed to be more efficient, selective, and easier to handle than traditional sources of the CF2H group.

A variety of reagents have been developed, each with its own mechanism of action. These can be broadly categorized as electrophilic, nucleophilic, and radical difluoromethylating agents. sioc-journal.cncas.cn

Electrophilic Reagents: These reagents deliver a "CF2H+" equivalent. An example is S-(difluoromethyl)diarylsulfonium tetrafluoroborate, which is effective for the difluoromethylation of various nucleophiles. cas.cn

Nucleophilic Reagents: These reagents provide a "CF2H-" synthon. Difluoromethyl phenyl sulfone (PhSO2CF2H) and its derivatives are robust nucleophilic difluoromethylating agents. acs.orgcas.cn (Difluoromethyl)trimethylsilane (B44995) (TMSCHF2) is another valuable nucleophilic reagent that can be activated by an alkoxide. rsc.orgnih.gov

Radical Reagents: These reagents generate a difluoromethyl radical (•CF2H). A notable example is zinc difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS), which allows for the difluoromethylation of heteroarenes under mild, operationally simple conditions. nih.govenamine.netscispace.com

The following table summarizes some key difluoromethylating reagents:

| Reagent Name | Type | Key Features |

| S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic | Effective for various nucleophiles. cas.cn |

| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Nucleophilic | Robust and modulated reactivity. acs.orgcas.cn |

| (Difluoromethyl)trimethylsilane (TMSCHF2) | Nucleophilic | Commercially available, activated by alkoxide. rsc.orgnih.gov |

| Zinc difluoromethanesulfinate (DFMS) | Radical | Mild, scalable, good for heteroarenes. nih.govenamine.netscispace.com |

| Difluoromethyl 2-pyridyl sulfone | Nucleophilic | Efficient for gem-difluoroolefination of aldehydes and ketones. acs.orgcas.cn |

| N-Difluoromethylthiophthalimide | Electrophilic | Shelf-stable, wide range of nucleophiles. acs.org |

Development of Bench-Stable and Green Reagentssioc-journal.cnnih.govlookchem.com

A significant trend in reagent development is the focus on bench-stable and environmentally friendly ("green") reagents. sioc-journal.cn

Bench-Stable Reagents: Many modern difluoromethylating reagents are designed for ease of handling and storage. N-difluoromethylthiophthalimide is a shelf-stable, electrophilic reagent that can be used under mild conditions. acs.org Similarly, (difluoromethyl)trimethylsilane (TMSCHF2) is a commercially available liquid that is relatively easy to handle. rsc.orgnih.gov The development of solid, bench-stable reagents simplifies experimental procedures and enhances safety. rsc.org

Green Reagents: The principles of green chemistry are increasingly being applied to difluoromethylation. This includes the use of less toxic reagents and more atom-economical reactions. Fluoroform (CHF3), for example, is considered an ideal, albeit low-reactivity, difluoromethylating agent. rsc.org Continuous flow methodologies are being developed to utilize fluoroform effectively, representing a highly atom-efficient approach. rsc.org

Sustainable Approaches in Difluoromethylation Chemistrybeilstein-journals.org

Visible Light Photoredox Catalysis for Difluoromethylationcas.cnbeilstein-journals.org

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for initiating difluoromethylation reactions under mild conditions. lookchem.comsemanticscholar.org This approach uses light as a renewable energy source to generate radical species from suitable precursors.

For example, the difluoromethylation of phenols and thiophenols can be achieved using commercially available difluorobromoacetic acid as the difluoromethylating agent in the presence of a photocatalyst like [fac-Ir(ppy)3] under visible light irradiation. lookchem.com This method avoids the use of harsh reagents and conditions. Similarly, direct C-H difluoromethylation of certain heterocycles can be induced by visible light using reagents like [bis(difluoroacetoxy)iodo]benzene, sometimes even without a catalyst. researchgate.net This strategy has been successfully applied to a broad range of aromatic and heteroaromatic systems. semanticscholar.org

A novel bromodifluoromethyl phenoxathiinium salt has been reported as a highly reactive reagent for the visible-light-promoted bromodifluoromethylation of C(sp3)–H bonds and alkenes. acs.org

Mechanochemical Difluoromethylationsrsc.org

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. chinesechemsoc.org

Mechanochemical methods have been successfully applied to the difluoromethylation of alcohols and ketones. nih.govbeilstein-journals.orgchinesechemsoc.org For instance, the difluoromethylation of primary, secondary, and tertiary alcohols can be achieved by milling with TMSCF2Br and an activator, which generates difluorocarbene in situ. chinesechemsoc.orgchinesechemsoc.org These solvent-free conditions can lead to excellent yields in short reaction times at room temperature. chinesechemsoc.orgchinesechemsoc.org The use of toluene as a liquid-assisted grinding (LAG) additive has been shown to increase the yield in some mechanochemical reactions. chinesechemsoc.orgchinesechemsoc.org A minimalistic, solvent-free mechanochemical protocol has also been developed for the difluoromethylation of (thio)phenols and N-heteroarenes. researchgate.net

Analytical and Spectroscopic Characterization Techniques for Difluoromethylated Aromatic Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Difluoromethylated Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For compounds containing fluorine, such as 1-(difluoromethyl)-4-methylbenzene, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are essential for a complete characterization.

¹H NMR Spectroscopy for Proton-Fluorine Coupling Analysis

In the ¹H NMR spectrum of this compound, the proton of the difluoromethyl (CHF₂) group provides a highly characteristic signal. Due to coupling with the two adjacent fluorine atoms (nuclear spin I = ½), this proton signal is split into a triplet, following the n+1 rule where n=2. The coupling constant for this two-bond H-F interaction (²JHF) is typically large, often in the range of 56 to 61 Hz. nih.govrsc.org

The aromatic protons on the benzene (B151609) ring exhibit signals influenced by the electronic effects of both the electron-donating methyl group (-CH₃) and the electron-withdrawing difluoromethyl group (-CHF₂). This results in a complex splitting pattern, but generally, protons ortho and meta to the substituents can be distinguished based on their chemical shifts and coupling constants (typically J_ortho = 7–10 Hz, J_meta = 2–3 Hz). wisc.edu The methyl group protons appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (aromatic) | 7.20 - 7.60 | Multiplet | ortho/meta JHH |

| -CH F₂ | 6.60 - 6.90 | Triplet (t) | ²JHF ≈ 56-61 |

| -CH ₃ | 2.30 - 2.40 | Singlet (s) | N/A |

¹³C NMR Spectroscopy for Carbon Environments and Fluorine Influence

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The carbon atom of the difluoromethyl group is directly bonded to two highly electronegative fluorine atoms, which causes its signal to appear significantly downfield and split into a triplet due to one-bond carbon-fluorine coupling (¹JCF). libretexts.orgyoutube.com This ¹JCF coupling is very large, often exceeding 270 Hz. rsc.org

The aromatic carbons also experience coupling to the fluorine atoms, though over multiple bonds (²JCF, ³JCF), resulting in smaller splittings that can further complicate the aromatic region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the substituent effects, with the carbon attached to the CHF₂ group (C-1) and the methyl group (C-4) being readily identifiable. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C (quaternary) | 125 - 145 | Multiplet (m) | C-F coupling |

| Aromatic CH | 125 - 135 | Multiplet (m) | C-F coupling |

| -C HF₂ | 115 - 125 | Triplet (t) | ¹JCF ≈ 270-275 |

| -C H₃ | 20 - 25 | Quartet (q) | ¹JCH ≈ 125 |

¹⁹F NMR Spectroscopy for Fluorine Chemical Shifts and Multiplicities

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com In this compound, the two fluorine atoms of the CHF₂ group are chemically equivalent. They couple to the single adjacent proton, splitting the ¹⁹F signal into a doublet (n+1 rule, where n=1). nih.gov

The two-bond H-F coupling constant (²JHF) observed in the ¹⁹F spectrum will be identical to that seen in the ¹H spectrum. rsc.org The chemical shift is typically reported relative to a standard like CFCl₃. For an aryl-CHF₂ group, the signal generally appears in the range of -90 to -110 ppm. rsc.orgalfa-chemistry.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF ₂ | -90 to -110 | Doublet (d) | ²JHF ≈ 56-61 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₈H₈F₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of alkylbenzenes is well-characterized. A common pathway for toluene (B28343) and its derivatives is the loss of a hydrogen atom to form a stable benzyl (B1604629) cation, which can rearrange to the highly stable tropylium (B1234903) ion (m/z 91). youtube.com For this compound, a primary fragmentation would be the cleavage of the bond between the aromatic ring and the difluoromethyl group, leading to the formation of the methylbenzyl cation, which would also rearrange to the tropylium ion at m/z 91. Another characteristic fragment for benzene-containing rings is the phenyl cation [C₆H₅]⁺ at m/z 77, formed by further fragmentation. docbrown.info Other potential fragmentations include the loss of a fluorine atom [M-19]⁺ or the loss of a hydrogen fluoride (B91410) molecule [M-20]⁺.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

| 158 | [C₈H₈F₂]⁺ | Molecular Ion (M⁺) |

| 139 | [C₈H₈F]⁺ | Loss of a fluorine atom (M-F) |

| 91 | [C₇H₇]⁺ | Tropylium ion (loss of CHF₂) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not detailed, analysis of analogous structures like 1,4-bis(fluoromethyl)benzene provides valuable insight. nih.gov

A single-crystal X-ray diffraction study would reveal the precise geometry of the benzene ring and the conformation of the methyl and difluoromethyl substituents. Key data obtained includes the unit cell parameters (a, b, c, α, β, γ), space group, and the exact positions of each atom. Furthermore, it would elucidate any significant intermolecular interactions, such as C-H···F hydrogen bonds, which can influence the crystal packing and physical properties of the compound. nih.gov

Table 5: Crystal Data for the Analogous Compound 1,4-Bis(fluoromethyl)benzene nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈F₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.1886 (2) |

| b (Å) | 5.0152 (2) |

| c (Å) | 10.4750 (4) |

| β (°) | 95.107 (2) |

| Volume (ų) | 323.82 (2) |

| Z (molecules/cell) | 2 |

Theoretical and Computational Chemistry Studies of Difluoromethylated Aromatic Systems

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms, predicting molecular properties, and guiding the development of novel synthetic methodologies. In the context of difluoromethylated aromatic compounds, theoretical studies provide profound insights into their formation, reactivity, and the underlying principles governing their behavior.

Future Research Directions in Difluoromethylated Aromatic Chemistry

Development of Highly Efficient and Atom-Economical Methodologies for Difluoromethylation

A primary objective in contemporary organic synthesis is the development of reactions that are both highly efficient and atom-economical. In the context of difluoromethylation, this translates to minimizing waste and maximizing the incorporation of the CF2H unit from the reagent into the substrate.

Future research will likely focus on the following areas:

Utilization of Fluoroform: Fluoroform (CHF3) represents an ideal, highly atom-economical source for the difluoromethyl group. rsc.org However, its low reactivity has limited its widespread application. Developing novel catalytic systems that can efficiently activate fluoroform under mild conditions is a significant goal.

Direct C-H Functionalization: Direct C-H difluoromethylation is an inherently atom-economical approach as it avoids the need for pre-functionalized substrates. rsc.org While significant progress has been made, challenges related to selectivity and substrate scope remain. Future efforts will aim to develop more versatile and selective C-H difluoromethylation protocols.

Novel Reagent Design: The design of new difluoromethylating agents that are more efficient and generate less waste is a continuous pursuit. qmul.ac.uk This includes developing reagents that are stable, safe to handle, and can be prepared from inexpensive starting materials.

A comparison of common difluoromethylation approaches is presented in Table 1.

Table 1: Comparison of Selected Difluoromethylation Strategies

| Method | Difluoromethyl Source | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Deoxyfluorination | Aldehydes | Well-established | Requires pre-functionalized substrate | rsc.org |

| Radical Difluoromethylation | Various radical precursors | Mild conditions, good functional group tolerance | Can lack selectivity | rsc.org |

Expansion of Substrate Scope to Underexplored Aromatic and Heteroaromatic Systems

While difluoromethylation of common aromatic and heteroaromatic systems is well-documented, there is a need to expand these methodologies to more complex and underexplored scaffolds. This is particularly crucial for the synthesis of novel pharmaceuticals and agrochemicals.

Key areas for future exploration include:

Late-Stage Functionalization: Developing methods for the late-stage difluoromethylation of complex molecules, such as natural products and drug candidates, is a high priority. rsc.orgacs.org This allows for the rapid generation of analog libraries for structure-activity relationship studies.

Difluoromethylation of Electron-Rich and Electron-Deficient Systems: While methods exist for both, developing robust protocols that can tolerate a wide range of electronic properties within the substrate is still a challenge. rsc.org

Site-Selective Difluoromethylation: Achieving high regioselectivity in the difluoromethylation of complex polycyclic and heterocyclic systems is often difficult. rsc.org Future research will focus on developing more selective catalytic systems and directing group strategies. For instance, methods for the selective difluoromethylation of heterocycles like pyrazoles are of interest to the agrochemical industry. rsc.org

Innovation in Catalytic Systems, Including Earth-Abundant Metal Catalysis

Transition metal catalysis has been instrumental in the development of modern difluoromethylation reactions. However, there is a continuous drive to innovate and improve upon existing catalytic systems.

Future research in this area will likely involve:

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium) with more abundant and less expensive metals like iron, copper, and nickel is a key goal for sustainable chemistry. acs.orgbeilstein-journals.org Copper-mediated and nickel-catalyzed difluoromethylation of aryl halides have shown promise in this regard. acs.org

Novel Ligand Design: The development of new ligands that can enhance the reactivity and selectivity of metal catalysts is crucial. This includes ligands that can stabilize reactive intermediates and control the regioselectivity of the reaction.

Catalyst Stability and Turnover: Improving the stability and turnover number of catalysts will lead to more efficient and cost-effective processes.

Table 2 highlights some of the metals used in catalytic difluoromethylation.

Table 2: Selected Metals in Catalytic Difluoromethylation

| Metal | Substrate Class | Key Features | Reference |

|---|---|---|---|

| Palladium | Aryl halides, boronic acids | High efficiency, broad scope | rsc.orgacs.org |

| Copper | Aryl iodides, diazonium salts | Cost-effective, good for specific transformations | rsc.orgacs.org |

| Nickel | Aryl halides, triflates | Good for cross-coupling, earth-abundant | acs.org |

| Iron | α,β-Unsaturated carboxylic acids | Earth-abundant, unique reactivity | cas.cn |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For difluoromethylated compounds to be produced on an industrial scale, it is essential to develop scalable and efficient manufacturing processes. Flow chemistry and automated synthesis offer significant advantages in this regard.

Future directions include:

Continuous Flow Processes: Translating batch difluoromethylation reactions to continuous flow systems can lead to improved safety, efficiency, and scalability. nih.govresearchgate.netmit.edu Flow chemistry is particularly well-suited for reactions involving hazardous reagents or intermediates. nih.gov The use of 3D-printed reactors offers a low-cost and customizable approach to flow synthesis. nih.gov

Automated Synthesis Platforms: The development of automated systems for the synthesis and purification of difluoromethylated compounds can accelerate the discovery and development of new molecules. nih.govnih.govresearchgate.net This is particularly relevant for the preparation of radiolabeled compounds for applications in positron emission tomography (PET). nih.govnih.gov

Process Optimization: Utilizing real-time monitoring and feedback control in flow systems can enable rapid process optimization, leading to higher yields and purity.

Synergistic Approaches Combining Different Activation Modes (e.g., Electrochemistry, Photochemistry)

Combining different modes of activation can lead to novel reactivity and provide access to previously inaccessible chemical space. Synergistic approaches are a rapidly growing area of research in difluoromethylation.

Future research will likely explore the following combinations:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical difluoromethylation under mild conditions. nih.govmdpi.com Future work will focus on developing new photoredox catalysts and expanding the scope of these reactions.

Electrochemistry: Electrochemical methods offer a green and efficient way to generate radical intermediates for difluoromethylation reactions without the need for chemical oxidants or reductants. nih.govnih.gov

Metallaphotoredox Catalysis: The combination of photoredox catalysis with transition metal catalysis can enable unique transformations that are not possible with either method alone. mdpi.com

Dual-Active-Centered Materials: The design of materials with both oxidative and reductive centers, such as certain covalent organic frameworks (COFs), can enhance photocatalytic efficiency by promoting charge separation. acs.org

The development of these synergistic approaches holds great promise for the future of difluoromethylation chemistry, enabling the synthesis of a wide range of valuable molecules with greater efficiency and selectivity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-4-methylbenzene, and how do solvent choices influence reaction efficiency?

The synthesis of this compound often involves fluorination or substitution reactions on pre-functionalized aromatic precursors. For example, green solvents like 2-MeTHF and cyclopentyl methyl ether (CPME) have been explored for analogous fluorinated benzene derivatives, showing comparable yields to traditional solvents like toluene while reducing environmental impact . Methodological considerations:

- Solvent selection : Prioritize solvents with low toxicity and high boiling points to facilitate reflux conditions.

- Catalyst compatibility : Use transition-metal catalysts (e.g., Pd or Cu) for C-F bond formation, ensuring compatibility with the solvent system.

- Purification : Employ silica gel chromatography or recrystallization for isolation, guided by polarity differences introduced by the difluoromethyl group.

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR spectroscopy : NMR is critical for confirming the presence and environment of fluorine atoms. Chemical shifts typically range between -100 to -150 ppm for difluoromethyl groups.

- X-ray crystallography : Resolves spatial arrangement, particularly the steric and electronic effects of the difluoromethyl group on the aromatic ring.

- Computational modeling : Density Functional Theory (DFT) calculations predict bond angles, electrostatic potentials, and frontier molecular orbitals, aiding in reactivity analysis .

Q. What safety protocols are essential when handling this compound?

- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent hydrolysis or oxidation.

- Waste disposal : Segregate fluorinated waste and collaborate with certified hazardous waste treatment facilities to avoid environmental contamination .

- Emergency response : Use neutralizing agents (e.g., calcium carbonate) for spills and ensure fume hoods are functional during synthesis .

Advanced Research Questions

Q. How does the difluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The difluoromethyl group acts as a meta-directing, electron-withdrawing substituent due to its inductive (-I) effect. This alters charge distribution on the benzene ring, favoring EAS at the meta position relative to the substituent. Methodological validation:

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Data discrepancies often arise from variations in solvent purity, catalyst loading, or moisture sensitivity. A systematic approach includes:

- Controlled reproducibility : Replicate reactions under inert atmospheres (e.g., glovebox) to exclude humidity effects.

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent ratio) impacting yield .

- Cross-validation : Compare results with computational models (e.g., transition state simulations) to identify outliers .

Q. How can this compound serve as a building block in pharmaceutical intermediates?

The compound’s fluorinated structure enhances metabolic stability and bioavailability in drug candidates. Applications include:

- Fluorine scan studies : Replace hydrogen with fluorine in lead compounds to assess changes in binding affinity (e.g., kinase inhibitors).

- Radiotracer synthesis : Incorporate isotopes for PET imaging, leveraging the difluoromethyl group as a labeling handle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.